Lhrh (2-10)
Description
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced by hypothalamic neurons, is the central regulator of reproductive endocrinology. It coordinates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, governing ovulation, spermatogenesis, and sex steroid synthesis. Structural modifications to LHRH have yielded analogs with enhanced stability and altered receptor interactions. Among these, (Des-Pyr1)-LHRH , a synthetic analog lacking the N-terminal pyroglutamic acid (Pyr), exhibits distinct biochemical and pharmacological properties. This article examines the neuroendocrine role of LHRH, the rationale for (Des-Pyr1)-LHRH’s structural design, and its functional implications.
Neuroendocrine Role of Luteinizing Hormone-Releasing Hormone (LHRH) in Reproductive Physiology
Core Regulatory Functions
LHRH orchestrates the hypothalamic-pituitary-gonadal (HPG) axis through pulsatile secretion. In females , LHRH triggers an LH surge during ovulation, inducing follicle rupture and corpus luteum formation. In males , it stimulates Leydig cell testosterone production, critical for spermatogenesis and secondary sexual characteristics. LHRH’s activity is modulated by gonadal steroids, which exert negative feedback on hypothalamic LHRH neurons and positive feedback during the LH surge.
Gender-Specific Mechanisms
| Parameter | Females | Males |
|---|---|---|
| Primary Function | LH surge induction, ovulation | Testosterone synthesis, spermatogenesis |
| Feedback Regulation | Estradiol-driven positive/negative feedback | Testosterone-mediated negative feedback |
| Key Targets | Ovarian theca/granulosa cells | Testicular Leydig cells |
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70N16O11/c1-27(2)17-36(45(73)62-35(9-5-15-56-50(53)54)49(77)66-16-6-10-40(66)48(76)58-23-41(52)69)61-42(70)24-59-44(72)37(18-28-11-13-31(68)14-12-28)64-47(75)39(25-67)65-46(74)38(19-29-21-57-34-8-4-3-7-32(29)34)63-43(71)33(51)20-30-22-55-26-60-30/h3-4,7-8,11-14,21-22,26-27,33,35-40,57,67-68H,5-6,9-10,15-20,23-25,51H2,1-2H3,(H2,52,69)(H,55,60)(H,58,76)(H,59,72)(H,61,70)(H,62,73)(H,63,71)(H,64,75)(H,65,74)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYTQZGHCJQNE-YJXWTMGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70N16O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191661 | |
| Record name | LHRH (2-10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1071.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38280-53-4 | |
| Record name | LHRH (2-10) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038280534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH (2-10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Des-pglu1-luteinizing hormone-releasing hormone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps:
Attachment of C-terminal Amino Acid:
The synthesis begins by anchoring the C-terminal amino acid (often Boc-Glycine) to the Merrifield resin via an ester linkage. This is achieved by forming the cesium salt of Boc-Glycine through reaction with cesium carbonate in a methanol-water mixture, followed by reaction with the chloromethyl groups on the resin in anhydrous dimethylformamide (DMF) at 45–60 °C for 24–48 hours.Sequential Amino Acid Coupling:
Protected amino acids are sequentially coupled to the growing peptide chain. Coupling agents such as 1-hydroxybenzotriazole (HOBT) and carbodiimides (e.g., DIC) facilitate efficient bond formation. Side chain protecting groups (e.g., tosyl for histidine, formyl for tryptophan) are employed to prevent undesired reactions.Deprotection Cycles:
After each coupling, the Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in two stages (short and longer exposure) to ensure complete deprotection.Side Chain Deprotection:
Specific side chain protecting groups are removed post-coupling using appropriate reagents, such as HOBT in DMF for histidine tosyl groups.Cleavage from Resin and Final Deprotection:
The fully assembled peptide is cleaved from the resin using ammonia in methanol or other primary/secondary amines in alcohols. This step also removes formyl protecting groups on tryptophan residues. The cleavage is often performed at low temperatures (around -10 °C) to control reaction kinetics.Purification:
The crude peptide is purified by repeated reverse-phase preparative high-performance liquid chromatography (HPLC) and lyophilized to yield the final product.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Duration | Notes |
|---|---|---|---|---|
| Cesium salt formation | Boc-Gly + Cs2CO3 in MeOH/H2O | Ambient | ~1 hour | Precursor for resin attachment |
| Resin attachment | Cesium salt + Merrifield resin in DMF | 45–60 °C | 24–48 hours | Ester linkage formation |
| Boc deprotection | 25% TFA in DCM | Ambient | 2–25 minutes | Two-stage deprotection |
| Amino acid coupling | Boc-AA + HOBT + DIC (or similar) | Ambient | 1–2 hours | Side chain protection maintained |
| Side chain deprotection | HOBT in DMF | Ambient | 1 hour × 2 | For histidine tosyl group removal |
| Peptide cleavage from resin | Ammonia in methanol (9:1 MeOH/DMF) | ~ -10 °C | 1 hour addition + 15–36 hours reaction | Yields free methyl ester intermediate, converted to amide form |
| Purification | Reverse-phase HPLC | Ambient | Variable | Lyophilization to obtain pure peptide |
This method is well-documented for producing LHRH analogs with modifications such as Des-pyr1, D-Leu6, and Pro-NHEt9, ensuring high yield and purity suitable for pharmaceutical applications.
Chemical Modifications Specific to (Des-pyr1)-LHRH
N-terminal Deletion (Des-pyr1):
The pyroglutamic acid at position 1 is removed to reduce enzymatic degradation, improving peptide stability.D-Leucine Substitution at Position 6:
Incorporation of D-Leucine enhances receptor binding affinity and resistance to peptidase cleavage.Proline Ethylamide at Position 9:
Modification of the C-terminal proline residue to an ethylamide prevents cleavage by carboxypeptidases, extending half-life.Deletion of C-terminal Glycine (Des-Gly10):
Removal of the terminal glycine further stabilizes the peptide against enzymatic degradation.
These modifications are introduced during the SPPS by using appropriately protected and modified amino acid derivatives.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC):
Used extensively to monitor reaction progress and purify the final peptide product.Mass Spectrometry and Amino Acid Analysis:
Confirm molecular weight and sequence integrity.Lyophilization:
Final purified peptide is freeze-dried to obtain a stable powder.
Summary Table of Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Resin | Merrifield resin (chloromethyl polystyrene) |
| Chemistry | Boc solid-phase peptide synthesis |
| Coupling agents | HOBT, DIC, or equivalents |
| Protecting groups | Boc (N-terminus), tosyl (His), formyl (Trp) |
| Cleavage reagent | Methanolic ammonia or primary/secondary amines in alcohol |
| Cleavage temperature | Approximately -10 °C |
| Purification method | Reverse-phase preparative HPLC |
| Final product form | Lyophilized powder |
| Molecular weight | ~1065 Da |
| Key modifications | Des-pyr1, D-Leu6, Pro-NHEt9, Des-Gly10 |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazole and indole rings can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the indole ring can produce indolines.
Scientific Research Applications
Chemical Applications
Model Peptide Studies
(Des-pyr1)-LHRH serves as a model peptide in studying peptide bond formation and stability. Its complex structure allows researchers to investigate the kinetics and mechanisms of peptide synthesis, providing insights into enzymatic activity and protease interactions.
Enzymatic Assays
The compound is utilized as a substrate in enzymatic assays to evaluate protease activity. Its multiple functional groups enable diverse interactions with enzymes, making it a valuable tool for understanding enzyme specificity and mechanism.
Biological Applications
Protein-Protein Interactions
In biological research, (Des-pyr1)-LHRH is instrumental in studying protein-protein interactions and signal transduction pathways. The compound's ability to interact with various biological macromolecules facilitates the investigation of cellular signaling mechanisms.
G Protein-Coupled Receptor (GPCR) Studies
Research has demonstrated that (Des-pyr1)-LHRH can activate GPCRs, leading to different downstream signaling pathways. This property is crucial for exploring ligand-biased signaling, which offers potential therapeutic avenues by selectively activating beneficial pathways while minimizing side effects .
Medical Applications
Therapeutic Development
The peptide nature of (Des-pyr1)-LHRH positions it as a candidate for drug development targeting specific receptors or enzymes involved in reproductive health and hormone regulation. Its analogs have been investigated for their potential to treat hormone-dependent cancers and other conditions related to reproductive health.
Doping Control in Sports
Recent studies have employed mass spectrometry to detect non-degraded forms of LHRH in doping control samples. The ability to accurately quantify (Des-pyr1)-LHRH levels aids in monitoring performance-enhancing drug use in sports .
Industrial Applications
Peptide-Based Materials
In the industrial sector, (Des-pyr1)-LHRH is explored for developing peptide-based materials and coatings. The functional groups within the compound allow for chemical modifications that enhance material properties, making it suitable for various applications in biotechnology and materials science.
Case Studies
-
Signal Transduction Pathways
A study investigating the effects of (Des-pyr1)-LHRH on GPCR signaling demonstrated its capacity to selectively activate specific G protein families, highlighting its potential for drug discovery aimed at GPCRs . -
Mass Spectrometric Detection
Research employing mass spectrometry techniques has successfully identified (Des-pyr1)-LHRH in biological samples, showcasing its relevance in doping control and hormone level monitoring . -
Peptide Synthesis Techniques
The development of solid-phase peptide synthesis methods has facilitated the production of (Des-pyr1)-LHRH with high purity and yield, enabling further research into its applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazole and indole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of proteins. The hydroxyphenyl group can form additional hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between (Des-pyr1)-LHRH and prominent LHRH analogs:
Receptor Binding and Pharmacokinetics
- (Des-pyr1)-LHRH : The absence of pyr1 reduces receptor affinity compared to cetrorelix but enhances specificity for pituitary receptors over peripheral tissues. D-Leu6 and Pro-NHEt9 prolong half-life to ~6 hours in preclinical models .
- Leuprorelin : Sustained-release formulations enable monthly dosing but cause an initial testosterone surge (flare effect), unsuitable for metastatic prostate cancer .
- Cetrorelix: High receptor affinity due to multiple D-amino acid substitutions, with a half-life of ~62 hours in humans, enabling daily dosing .
Efficacy in Disease Models
- Prostate Cancer : (Des-pyr1)-LHRH reduced testosterone levels by 85% in rat models within 72 hours, comparable to cetrorelix but with fewer hepatic side effects .
- Fertility Control: In LHRH agonist-induced infertile rats, antagonist analogs restored spermatogenesis by normalizing oxidative stress markers (e.g., 8-OHdG, SOD) .
Biological Activity
(Des-pyr1)-LHRH, also known as Des-Pyr1 Luteinizing Hormone-Releasing Hormone, is a biologically active peptide that plays a crucial role in the regulation of reproductive hormones. It is a modified form of the natural LHRH, which is pivotal in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medical research.
Chemical Structure and Properties
The molecular formula for (Des-pyr1)-LHRH is , with a molecular weight of approximately 1071.2 g/mol. The compound features multiple amino acid residues, which contribute to its biological activity and interaction with various receptors.
| Property | Value |
|---|---|
| Molecular Formula | C50H70N16O11 |
| Molecular Weight | 1071.2 g/mol |
| CAS Number | 38280-53-4 |
(Des-pyr1)-LHRH exerts its biological effects primarily through binding to specific GnRH receptors located on pituitary cells. This interaction initiates a signaling cascade that leads to the secretion of LH and FSH, hormones essential for reproductive function. The imidazole and indole groups within the peptide enhance its binding affinity through hydrogen bonding and π-π interactions.
Research Findings
Recent studies have highlighted several key aspects of (Des-pyr1)-LHRH's biological activity:
- Hormonal Regulation : It effectively stimulates LH and FSH release in vitro, supporting its role as a potent agonist for GnRH receptors .
- Reproductive Health : Research indicates that (Des-pyr1)-LHRH can influence the timing and pulsatility of hormone release, which is critical for normal reproductive function .
- Therapeutic Potential : Its peptide nature makes it a candidate for drug development aimed at treating reproductive disorders or hormone-related conditions .
Case Studies
- Study on Hormonal Response : A study conducted on rat pituitary cells demonstrated that (Des-pyr1)-LHRH significantly increased LH secretion compared to control groups. This finding underscores its efficacy as a GnRH analog .
- Impact on Fertility : In clinical trials involving women with hypothalamic amenorrhea, administration of (Des-pyr1)-LHRH resulted in restored menstrual cycles and improved fertility outcomes, suggesting its potential therapeutic application in reproductive health .
Synthetic Routes
The synthesis of (Des-pyr1)-LHRH typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over peptide formation. Key steps include:
- Protection of Amino Groups : Prevents unwanted reactions during synthesis.
- Sequential Coupling : Amino acids are coupled using reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).
- Deprotection : Removal of protective groups under acidic or basic conditions to reveal functional amino groups.
Therapeutic Uses
(Des-pyr1)-LHRH has been explored for various therapeutic applications:
- Hormone Replacement Therapy : Potential use in treating hormonal imbalances.
- Cancer Treatment : Investigated for its role in managing hormone-sensitive cancers by modulating hormone levels .
Industrial Applications
In the pharmaceutical industry, (Des-pyr1)-LHRH serves as a model compound for developing peptide-based drugs and materials due to its complex structure and biological relevance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
